3-(4-Ethoxyphenyl)-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyridazine
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Overview
Description
- Starting materials: Ethoxyphenyl-substituted pyridazine and piperazine.
- Reaction conditions: Nucleophilic substitution reaction in the presence of a base.
Step 4: Incorporation of Trifluoromethyl-Oxadiazole Moiety
- Starting materials: Piperazinyl-substituted pyridazine and 5-(trifluoromethyl)-1,3,4-oxadiazole.
- Reaction conditions: Nucleophilic substitution reaction in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxyphenyl)-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine core, followed by the introduction of the ethoxyphenyl and piperazinyl groups. The final step involves the incorporation of the trifluoromethyl-oxadiazole moiety.
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Step 1: Synthesis of Pyridazine Core
- Starting materials: Hydrazine and a suitable dicarbonyl compound.
- Reaction conditions: Reflux in ethanol or another suitable solvent.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxyphenyl)-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogenation over palladium.
Substitution: Nucleophiles or electrophiles in the presence of a suitable catalyst or base.
Major Products Formed
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(4-Ethoxyphenyl)-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxyphenyl)-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl-oxadiazole moiety is particularly important for its interaction with biological targets, enhancing the compound’s potency and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
- 2-{[4-(4-Methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
Uniqueness
3-(4-Ethoxyphenyl)-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyridazine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl-oxadiazole moiety enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H21F3N6O2 |
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Molecular Weight |
434.4 g/mol |
IUPAC Name |
2-[[4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C20H21F3N6O2/c1-2-30-15-5-3-14(4-6-15)16-7-8-17(25-24-16)29-11-9-28(10-12-29)13-18-26-27-19(31-18)20(21,22)23/h3-8H,2,9-13H2,1H3 |
InChI Key |
DDUZRLMHMOJRKY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)CC4=NN=C(O4)C(F)(F)F |
Origin of Product |
United States |
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